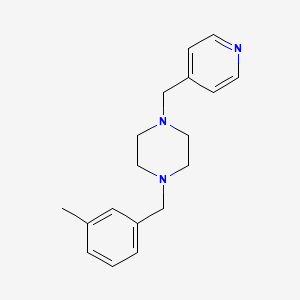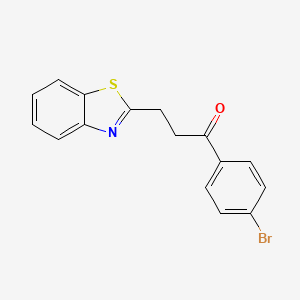![molecular formula C17H18ClNO2 B5862710 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as MDPV, is a synthetic stimulant that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a designer drug. MDPV has been associated with numerous cases of addiction, overdose, and death. However, in recent years, scientific research has focused on the potential therapeutic applications of MDPV.
Mecanismo De Acción
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This leads to an increase in the release of these neurotransmitters, which results in the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. This compound increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, euphoria, and energy. However, this compound also has negative effects such as anxiety, paranoia, and agitation. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it useful for studying the effects of these neurotransmitters on the brain. This compound is also relatively easy to synthesize and can be obtained in high purity. However, this compound has several limitations as a research tool. It is highly addictive and can be toxic at high doses. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of this compound analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the use of this compound as a tool to study the effects of stimulants on the brain and behavior. Finally, research on the potential therapeutic applications of this compound in the treatment of ADHD and depression should be continued.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 4-methoxyphenylacetone with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to yield this compound. The purity of this compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used as a tool to study the effects of stimulants on the brain. In pharmacology, this compound has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression. In toxicology, this compound has been studied to understand its mechanism of action and potential toxicity.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-21-16-8-4-13(5-9-16)10-11-19-17(20)12-14-2-6-15(18)7-3-14/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCMZBIPRXIUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)


![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)

